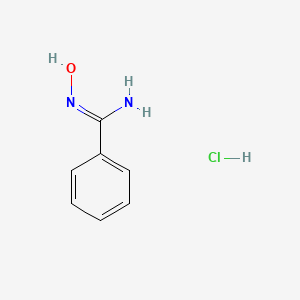

N'-Hydroxybenzenecarboximidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-Hydroxybenzenecarboximidamide hydrochloride is a versatile chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. It is commonly used in various scientific research fields due to its potential as a catalyst, drug precursor, and corrosion inhibitor.

Métodos De Preparación

The synthesis of N’-Hydroxybenzenecarboximidamide hydrochloride typically involves the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in an ethanol solvent under controlled temperature conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

N’-Hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N'-Hydroxybenzenecarboximidamide hydrochloride exhibits notable biological activity, particularly in biochemical assays. It has been shown to interact with various enzymes and proteins, leading to potential inhibition of their activity. This inhibition can result in alterations in cellular processes and metabolic pathways, particularly those involving oxidative stress and cellular signaling.

Applications in Scientific Research

This compound has a wide range of applications across different scientific disciplines:

-

Synthetic Chemistry :

- Used as a precursor in the synthesis of N-heterocyclic compounds through transition metal-catalyzed reactions.

- Facilitates the construction of complex organic molecules via direct C–H bond activation.

-

Biochemical Assays :

- Employed in assays to study enzyme activity and inhibition.

- Useful in drug discovery processes where enzyme modulation is critical.

-

Molecular Biology :

- Investigated for its potential role in altering metabolic pathways related to oxidative stress.

- Explored for its effects on cellular signaling mechanisms.

Several studies have highlighted the applications and effects of this compound:

- Study on Enzyme Inhibition : A biochemical assay demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways associated with oxidative stress. This inhibition was linked to altered cellular responses, suggesting potential therapeutic applications.

- Synthesis of N-Heterocycles : Research illustrated the successful use of this compound as a precursor for synthesizing various N-heterocyclic compounds via transition metal-catalyzed reactions. This approach has led to significant advancements in synthetic methodologies within organic chemistry.

Mecanismo De Acción

The mechanism of action of N’-Hydroxybenzenecarboximidamide hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form stable complexes with metal ions, which is crucial for its catalytic and inhibitory activities. The pathways involved include coordination with metal centers and subsequent activation of substrates.

Comparación Con Compuestos Similares

N’-Hydroxybenzenecarboximidamide hydrochloride can be compared with similar compounds such as benzamidoxime and benzenecarboximidamide . While these compounds share structural similarities, N’-Hydroxybenzenecarboximidamide hydrochloride is unique due to its enhanced stability and reactivity, making it more suitable for specific applications in catalysis and inhibition .

Actividad Biológica

N'-Hydroxybenzenecarboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine group attached to a benzene ring and an amidine functional group. Its chemical structure can be represented as follows:

- Molecular Formula: C8H10ClN3O

- Molecular Weight: 201.73 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.

- Receptor Modulation: It can interact with receptors, modifying their activity and influencing downstream signaling pathways.

Biological Activity Profiles

Research has demonstrated that this compound exhibits a range of biological activities, which are summarized in the table below:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, providing insights into its therapeutic potential.

-

Antimicrobial Activity Study

- Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings: The compound showed significant inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.

-

Antioxidant Activity Assessment

- Objective: To assess the compound's ability to scavenge free radicals.

- Results: this compound demonstrated a strong capacity to reduce oxidative stress markers in vitro, indicating its potential as an antioxidant agent.

-

Cytotoxicity Evaluation

- Study Design: Examination of cell viability in cancer cell lines treated with varying concentrations of the compound.

- Outcome: A dose-dependent reduction in cell viability was observed, highlighting its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Preliminary studies suggest:

- Absorption: Rapid absorption when administered orally.

- Distribution: Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism: Primarily metabolized by liver enzymes, with active metabolites contributing to its biological effects.

- Excretion: Mostly excreted via urine.

Safety assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects.

Propiedades

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOJDESLSXPMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.